N'-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a double bond between a carbon and a nitrogen atom
Mechanism of Action
Target of Action
The primary target of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is Monoamine Oxidases (MAOs) . MAOs are enzymes that regulate neurotransmitters, and changes in their regulation can lead to neurogenerative diseases . Therefore, inhibitors of MAOs, like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, are used to treat such diseases .
Mode of Action
The compound interacts with its targets, the MAOs, by inhibiting their action . This inhibition results in the regulation of neurotransmitter levels, which can help manage neurogenerative diseases
Biochemical Pathways
The compound affects the biochemical pathways involving neurotransmitters such as adrenaline, noradrenaline, dopamine, -phenylethylamine, and benzylamine . These neurotransmitters are metabolized by MAOs, and the inhibition of MAOs by N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can affect this metabolism .
Result of Action
The molecular and cellular effects of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide’s action are primarily related to its inhibition of MAOs. This inhibition can lead to changes in neurotransmitter levels, potentially helping to manage neurogenerative diseases .
Biochemical Analysis
Biochemical Properties
It is known that it can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . The compound can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .
Cellular Effects
Some studies suggest that similar compounds may have antimicrobial properties and could inhibit biofilm formation in certain bacteria . Other studies have shown that similar compounds can reduce the viability of liver cancer cells .
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Studies on similar compounds have shown significant antidiabetic activity in chick models .
Metabolic Pathways
It is known that similar compounds can be involved in various biochemical reactions .
Transport and Distribution
Similar compounds have been shown to have specific transport and distribution patterns within cells .
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-Chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to form unique interactions with metal ions and biological targets, differentiating it from other Schiff base hydrazones .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDNSCGIHLYGT-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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